molecular formula C28H36N2O4S B1667517 2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide CAS No. 329059-55-4

2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide

Cat. No. B1667517
M. Wt: 496.7 g/mol
InChI Key: UHXFWAHRAMUDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD7116 is a bis-aryl sulfone that acts as a selective inhibitor of leukemia stem cell activity. It exhibits an EC50 value of 200 nM for leukemia stem cells isolated from the bone marrow of leukemic animals in co-culture but does not affect normal hematopoietic stem cells or AML cell lines (EC50s = 20 µM). Its exact mechanism is not well understood but is thought to involve impairment of the stroma’s ability to support leukemia stem cells by inducing transcriptional changes consistent with myeloid differentiation.
Novel inhibitor of LSCe cells and HSPCs, displaying cell-non-autonomous anti-leukemia activity
BRD7116 is a potent and selective Inhibitor of leukemia stem cell (LSC) activity (EC50 = 200 nM). BRD7116 exhibits >100-fold selectivity for LSCs over normal hematopoietic stem cells. (

Scientific Research Applications

Chemical Reactions and Synthesis

2,2,3,3-Tetramethylcyclopropanecarbonyl compounds are involved in various chemical reactions and synthetic processes. For instance, 3-Benzoylcyclopropane-1,1,2,2-tetracarbonitrile reacts with water to produce 2-benzoyl-1,3-dicyanocyclopropane-1-carboxamide through hydrolysis and subsequent decarboxylation, retaining the three-membered ring structure (Kayukov et al., 2012). Additionally, trans-1-Cyano-2-phenylcyclopropanecarboxamide demonstrates the importance of carboxamide group conformation in molecular structure, influencing hydrogen-bonded dimer formation (Cativiela et al., 1995).

Heterocyclic Synthesis

These compounds are key in heterocyclic synthesis. For example, 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide was synthesized from 2-(1,1-dicyanomethylene)-3-N-phenyl-1,3-thiazolidin-4-one, leading to the production of new antibiotic and antibacterial drugs (Ahmed, 2007).

Conformational Analysis and Bioactive Compounds

The conformational analysis of cyclopropane analogues of amino acids, like 1-amino-2,2-diphenylcyclopropanecarboxylic acid, helps in understanding their role in promoting specific molecular conformations, which is crucial for developing bioactive compounds (Casanovas et al., 2006).

Synthesis of Deuterium-Labeled Compounds

Deuterium-labeled cyclopropane-1-carboxylic acids have been synthesized for studying biosynthesis in plants and for NMR studies, demonstrating their utility in advanced research applications (Ramalingam et al., 1984).

Crystal Structure Analysis

The study of the crystal structure of compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which has shown significant antiproliferative activity, is vital for drug development (Lu et al., 2021).

Enantioselective Synthesis

The development of methods for enantioselective synthesis of cyclopropanes, like the Rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, is important for creating functionally diverse and stereochemically complex molecules (Davies et al., 1996).

properties

IUPAC Name

2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O4S/c1-25(2)21(26(25,3)4)23(31)29-17-9-13-19(14-10-17)35(33,34)20-15-11-18(12-16-20)30-24(32)22-27(5,6)28(22,7)8/h9-16,21-22H,1-8H3,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXFWAHRAMUDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4C(C4(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide
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2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide
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2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide
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2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide
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2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide
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2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide

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